molecular formula C24H22N4O4 B11285728 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11285728
M. Wt: 430.5 g/mol
InChI Key: WGQSNUGYYVECCT-UHFFFAOYSA-N
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Description

2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization with phenylacetic acid and an appropriate dehydrating agent to yield the final imidazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced imidazolidinones, and substituted phenylacetamides.

Scientific Research Applications

2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-HYDROXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE
  • 2-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-PHENYLACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4O4/c1-32-20-11-5-10-19(13-20)28-23(30)21(14-22(29)26-18-8-3-2-4-9-18)27(24(28)31)16-17-7-6-12-25-15-17/h2-13,15,21H,14,16H2,1H3,(H,26,29)

InChI Key

WGQSNUGYYVECCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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